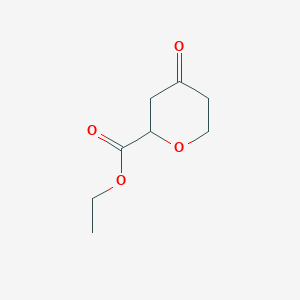

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECFFZNWFZDTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80708799 | |

| Record name | Ethyl 4-oxooxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80708799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287193-07-1 | |

| Record name | Ethyl tetrahydro-4-oxo-2H-pyran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287193-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxooxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80708799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. We will delve into the strategic considerations behind viable synthetic routes, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Tetrahydropyranone Scaffold

The tetrahydropyran motif is a privileged scaffold found in a vast array of natural products and pharmaceuticals, owing to its favorable physicochemical properties and ability to engage in specific biological interactions. The 4-oxotetrahydropyran-2-carboxylate substructure, in particular, offers multiple points for chemical diversification, making it an attractive starting material for the synthesis of complex molecular architectures and compound libraries for drug screening. Its utility is underscored by its incorporation into molecules targeting a range of diseases.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on the most practical and well-documented approaches, providing a critical analysis of each.

Pathway 1: Two-Step Synthesis via a Pyran-4-one Intermediate

A robust and frequently employed method involves a two-step sequence: the initial construction of an unsaturated pyran-4-one precursor, followed by a selective reduction.

Step 1: Synthesis of Ethyl 4H-Pyran-4-one-2-carboxylate

The precursor, ethyl 4H-pyran-4-one-2-carboxylate, can be synthesized from chelidonic acid. This synthesis involves a base-induced condensation of diethyl oxalate with acetone, followed by acid hydrolysis of the resulting diester and subsequent thermal decarboxylation. In some instances, incomplete hydrolysis of the intermediate diester can lead to the formation of the monoester, which upon decarboxylation, directly yields ethyl 4H-pyran-4-one-2-carboxylate.

Experimental Protocol: Synthesis of Ethyl 4H-Pyran-4-one-2-carboxylate

-

Reagents and Equipment:

-

Sodium metal

-

Absolute ethanol

-

Acetone

-

Diethyl oxalate

-

Concentrated Hydrochloric Acid

-

Copper powder

-

1,10-Phenanthroline

-

Tetralin

-

Standard laboratory glassware for reflux and distillation

-

Kugelrohr distillation apparatus

-

-

Procedure:

-

Prepare sodium ethoxide by cautiously dissolving sodium (6.44 g, 280 mmol) in absolute ethanol (160 mL).

-

To the cooled sodium ethoxide solution, add a mixture of acetone (8.12 g, 140 mmol) and diethyl oxalate (42.0 g, 287 mmol).

-

After the initial reaction subsides, reflux the mixture for 2 hours.

-

Neutralize the reaction mixture with concentrated hydrochloric acid.

-

Filter the precipitated solid diester and hydrolyze by boiling with concentrated HCl (45 mL) for 20 hours to yield crude chelidonic acid, which may be contaminated with the monoester.

-

Subject the crude product to decarboxylation using copper powder and 1,10-phenanthroline in boiling tetralin.

-

Extract the product and purify by Kugelrohr distillation. The desired ethyl 4H-pyran-4-one-2-carboxylate will distill at 170-180 °C under a pressure of 20 mmHg.

-

-

Characterization Data for Ethyl 4H-Pyran-4-one-2-carboxylate:

-

Appearance: Colorless crystals.

-

Melting Point: 96-97 °C.

-

1H NMR (CDCl3): δ 7.83 (d, J=5.7 Hz, 1H), 7.11 (d, J=2.4 Hz, 1H), 6.44 (dd, J=5.7, 2.4 Hz, 1H), 4.43 (q, J=7.2 Hz, 2H), 1.41 (t, J=7.2 Hz, 3H).

-

13C NMR (CDCl3): δ 178.4, 159.7, 155.2, 152.8, 119.9, 118.4, 62.9, 13.9.

-

Step 2: Selective Reduction to this compound

The second step involves the reduction of the α,β-unsaturated ketone within the pyran-4-one ring system to a saturated ketone. This transformation requires a reagent that can selectively reduce the carbon-carbon double bond conjugated to the ketone without affecting the ester functionality or the ketone itself. Catalytic hydrogenation is a primary candidate for this transformation.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 4H-Pyran-4-one-2-carboxylate

-

Reagents and Equipment:

-

Ethyl 4H-pyran-4-one-2-carboxylate

-

Palladium on carbon (5% or 10% w/w)

-

Ethyl acetate or ethanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Standard reaction flask and stirring apparatus

-

-

Procedure:

-

Dissolve ethyl 4H-pyran-4-one-2-carboxylate (1.0 g, 5.95 mmol) in ethyl acetate (20 mL).

-

Add palladium on carbon (10% w/w, 100 mg) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H12O4 | |

| Molecular Weight | 172.18 g/mol | |

| Appearance | Solid | |

| Boiling Point | 84 °C @ 0.04 Torr | |

| CAS Number | 287193-07-1 |

Visualization of the Two-Step Synthesis Pathway

Caption: Two-step synthesis of the target molecule.

Alternative Pathway: Intramolecular Oxa-Michael Addition

An alternative and convergent approach to the tetrahydropyran-4-one core is through an intramolecular oxa-Michael addition. This strategy involves the cyclization of a suitably functionalized acyclic precursor. While a direct synthesis of this compound via this method is not extensively documented, the principles of this reaction are well-established for the formation of substituted tetrahydropyran-4-ones.

The general strategy would involve the synthesis of a δ-hydroxy-α,β-unsaturated ester. The hydroxyl group would then add to the β-position of the unsaturated ester in a conjugate fashion, leading to the formation of the six-membered ring. This cyclization can be catalyzed by either acid or base.

Visualization of the Intramolecular Oxa-Michael Addition

Caption: General intramolecular oxa-Michael addition.

Conceptual Pathway: Dieckmann Condensation

The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters from acyclic diesters. A retrosynthetic analysis of this compound suggests that it could potentially be formed via an intramolecular condensation of a diester containing an ether linkage.

A plausible precursor for this reaction would be a diester of the structure Ethyl O-(2-ethoxycarbonylethyl)glycolate. In the presence of a strong base, such as sodium ethoxide, an enolate would be generated at the α-position to one of the ester groups. This enolate would then attack the carbonyl of the other ester group, leading to the formation of the six-membered ring after elimination of an ethoxide ion. While a patent describes a similar approach for the synthesis of the 3-carboxylate isomer, the application to the 2-carboxylate isomer would require further investigation.

Visualization of the Dieckmann Condensation Pathway

Caption: Conceptual Dieckmann condensation route.

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Sodium metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere.

-

Strong acids and bases: Corrosive. Handle with care and appropriate containment.

-

Organic solvents: Flammable and may be toxic. Avoid inhalation and skin contact.

-

Palladium on carbon: Flammable catalyst, especially when dry and in the presence of hydrogen. Handle with care.

-

Hydrogen gas: Highly flammable. Ensure proper grounding of equipment and avoid sources of ignition.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a two-step process involving the synthesis of ethyl 4H-pyran-4-one-2-carboxylate followed by catalytic hydrogenation. This method is well-documented and utilizes readily available starting materials. Alternative strategies, such as the intramolecular oxa-Michael addition and the Dieckmann condensation, offer intriguing possibilities for more convergent syntheses and are worthy of further exploration and optimization for this specific target. The continued development of efficient and scalable routes to this and other substituted tetrahydropyranones will undoubtedly fuel advancements in medicinal chemistry and the discovery of new therapeutic agents.

References

-

A short and flexible route to tetrahydropyran-4-ones via conjugated nitrile oxides cycloaddition and oxa-Michael cyclization: a concise diastereoselective total synthesis of (±)-diospongin A. Chemical Communications (RSC Publishing). Available at: [Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. Available at: [Link]

-

Dieckmann condensation. Grokipedia. Available at: [Link]

-

Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. J-Stage. Available at: [Link]

-

Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. ACS Publications. Available at: [Link]

-

Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. ResearchGate. Available at: [Link]

-

How can a ketone be enantioselectively reduced, in the presence of an ester? Chemistry Stack Exchange. Available at: [Link]

-

Dieckmann condensation. Wikipedia. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Semantic Scholar. Available at: [Link]

-

Dieckmann condensation. Purechemistry. Available at: [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

-

Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. Available at: [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Oxa-Michael Addition catalyzed by Quinidine Derivative. Buchler GmbH. Available at: [Link]

-

The Intramolecular Oxa-Michael Reaction for. Amanote Research. Available at: [Link]

- Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. Google Patents.

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Search Results. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. ResearchGate. Available at: [https://www.researchgate.net/publication/280922896_Progress_on_reduction_of_carboxylic_acid_and_its_derivatives_via_the_nabh_4_system]([Link]

An In-Depth Technical Guide to Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS No. 287193-07-1) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a tetrahydropyran-4-one core functionalized with an ethyl ester at the 2-position, presents a unique combination of a cyclic ketone and a β-keto ester analogue. This arrangement offers multiple reactive sites, making it a versatile scaffold for constructing more complex molecular architectures. The tetrahydropyran (THP) moiety is a privileged scaffold in numerous natural products and approved pharmaceuticals, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[3] Furthermore, this compound is classified as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[4] This guide provides a detailed examination of its chemical properties, plausible synthetic routes, expected reactivity, and handling protocols to support its application in research and development.

Part 1: Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

General Properties

| Property | Value | Source(s) |

| CAS Number | 287193-07-1 | [5][6] |

| Molecular Formula | C₈H₁₂O₄ | [5][6] |

| Molecular Weight | 172.18 g/mol | [6] |

| Physical Form | Solid | [6] |

| Boiling Point | 84 °C @ 0.04 Torr | [5] |

| Purity | Typically ≥95% | [6] |

| Synonyms | 4-Oxotetrahydro-2H-pyran-2-carboxylic acid ethyl ester | [5] |

Spectroscopic Profile (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| H2 (methine) | ~4.5-4.7 |

| H3 (methylene) | ~2.6-2.8 |

| H5 (methylene) | ~2.4-2.6 |

| H6 (methylene) | ~3.8-4.0 |

| Ethyl -CH₂- | ~4.1-4.3 |

| Ethyl -CH₃ | ~1.2-1.4 |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Part 2: Synthesis Strategies and Methodologies

The synthesis of substituted tetrahydropyran-4-ones is a well-explored area of organic chemistry. While a specific published procedure for this compound is not prominently documented, its structure strongly suggests formation via an intramolecular cyclization of a linear precursor. The Dieckmann condensation is the most logical and established method for creating such a cyclic β-keto ester.[7][8]

Plausible Synthetic Pathway: Intramolecular Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester with a strong base to form a cyclic β-keto ester.[8] For the target molecule, the required precursor would be diethyl 4-oxa-1,7-heptanedioate . The reaction proceeds by deprotonation at the carbon alpha to one ester group, followed by intramolecular nucleophilic attack on the second ester carbonyl, and subsequent elimination of an ethoxide leaving group.

The logical workflow for this synthesis is outlined below.

Caption: Illustrative workflow for the synthesis of the target compound.

Experimental Protocol (Illustrative)

This protocol is a representative procedure based on the principles of the Dieckmann condensation.[7][8] Researchers should perform appropriate optimization and characterization.

Step 1: Synthesis of Diethyl 4-oxa-1,7-heptanedioate (Precursor)

-

To a stirred suspension of sodium hydride (1.1 eq) in dry THF at 0 °C, add ethyl 2-hydroxyacetate (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Add ethyl acrylate (1.0 eq) dropwise, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield the precursor diester.

Step 2: Dieckmann Condensation

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of diethyl 4-oxa-1,7-heptanedioate (1.0 eq) in dry toluene.

-

Add a strong base, such as sodium ethoxide (1.1 eq) or potassium tert-butoxide (1.1 eq), portion-wise with vigorous stirring.

-

Heat the reaction mixture to reflux (or the optimal temperature determined by screening) for 2-4 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C.

Step 3: Work-up and Purification

-

Slowly add the cooled reaction mixture to a beaker containing ice and dilute hydrochloric acid or acetic acid to neutralize the base and protonate the enolate.

-

Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate (2x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography to obtain the final product, this compound.

Part 3: Chemical Reactivity and Synthetic Utility

The bifunctional nature of the molecule dictates its reactivity, offering several avenues for synthetic elaboration.

Caption: Key reactivity pathways of the title compound.

Reactivity of the C4-Ketone

The ketone at the C4 position is a primary site for nucleophilic attack and condensation reactions.

-

Reduction: Selective reduction, for instance with sodium borohydride (NaBH₄), would yield the corresponding cis and trans 4-hydroxy derivatives.

-

Nucleophilic Addition: Grignard reagents (R-MgX) or organolithium reagents (R-Li) will add to the carbonyl to form tertiary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to install an exocyclic double bond at the C4 position.

-

Reductive Amination: Condensation with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN) provides access to 4-amino-tetrahydropyran scaffolds, which are highly valuable in drug design.

Reactivity of the β-Keto Ester Moiety

The ester at C2 activates the C3 protons, enabling enolate chemistry, and is also susceptible to hydrolysis and other ester-related transformations.

-

Alkylation/Acylation: The C3 proton is acidic and can be removed by a suitable base (e.g., LDA, NaH) to form an enolate, which can then be alkylated or acylated, introducing substituents at the C3 position.

-

Saponification and Decarboxylation: Basic hydrolysis (saponification) of the ester will yield the corresponding carboxylate salt. Acidification followed by heating will readily induce decarboxylation to yield the parent ketone, tetrahydro-4H-pyran-4-one. This is a common strategy to unmask the ketone after using the ester group for other transformations.[9]

Part 4: Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in modern drug discovery.

-

Scaffold for Privileged Structures: The tetrahydropyran ring is a bioisostere of piperidine and other cyclic systems, often used to enhance drug-like properties.[3]

-

Protein Degrader Building Block: This molecule is marketed as a building block for protein degraders.[4] The tetrahydropyran ring can serve as a core or linker element in PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The ketone provides a convenient handle for attaching other parts of the PROTAC molecule.

Part 5: Safety and Handling

According to the Safety Data Sheet (SDS), this compound requires careful handling.[10]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves (inspected prior to use), and eye/face protection.[10]

-

Handling: Use in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

First Aid:

-

Inhalation: Move victim to fresh air.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention in all cases of exposure.[10]

-

References

-

Das, U., Huang, C. H., & Lin, W. (2012). Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Chemical Communications, 48(45), 5581-5583. Available from: [Link]

-

Evans, D. A., & Siska, S. J. (2003). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 5(8), 1265–1267. Available from: [Link]

-

Wipf, P., & Kerekes, A. D. (2007). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Accounts of Chemical Research, 40(12), 1265-1275. Available from: [Link]

-

Berdnikova, D. V., et al. (2019). Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. Available from: [Link]

-

Das, U., Huang, C. H., & Lin, W. (2012). Enantioselective synthesis of substituted pyrans via amine -catalyzed Michael addition and subsequent enolization/cyclisation. Chemical Communications. Available from: [Link]

-

Wang, Y., et al. (2017). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 15(31), 6549-6552. Available from: [Link]

-

Nandi, G. C., et al. (2015). Piperidinium borate as efficient and recyclable catalyst for one-pot, three-component, environmentally friendly synthesis of pyran-annulated heterocycles and 2-amino-3-cyano-4H-pyrans. New Journal of Chemistry, 39(10), 7818-7825. Available from: [Link]

-

Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University Digital Conservancy, University of Minnesota. Available from: [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

Jarosz, S., et al. (2003). Reversible intramolecular Dieckmann-type condensation of 2-(2-hydroxymethyl-5,5,6-trimethoxytetrahydropyran-3-ylcarbonyl)-cyclopentanone: an alternative access to medium-sized lactones. ResearchGate. Available from: [Link]

-

Tyler, P. C., & Taylor, C. M. (2003). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 44(49), 8977-8979. Available from: [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939. Available from: [Link]

-

Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. Available from: [Link]

-

Rychnovsky, S. D., & Marumoto, S. (2003). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 68(15), 5899–5906. Available from: [Link]

-

Shutalev, A., et al. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Available from: [Link]

-

Al-Matar, H. M., et al. (2010). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 3(1), 39-45. Available from: [Link]

-

Bilkis, I. I., & Shteingarts, V. D. (1994). Preparation and Study of Reactions of the 5-Substituted 4-Oxo-4H-pyran-2-carboxylic Acid. Chemical Papers, 48(5), 341-345. Available from: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. 287193-07-1|this compound|BLD Pharm [bldpharm.com]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 9. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

fundamental reactions of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

An In-depth Technical Guide to the Fundamental Reactions of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Introduction: A Versatile Scaffold in Modern Synthesis

This compound is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its structure features a tetrahydropyran ring, a ketone at the C4 position, and an ethyl ester at the C2 position. This unique combination of functional groups provides multiple reactive handles, making it a valuable and versatile building block for the synthesis of more complex molecular architectures, including spirocyclic systems and various derivatives with potential biological activity.[2][3] This guide provides an in-depth exploration of the core reactions of this scaffold, offering field-proven insights into its chemical behavior and synthetic utility for researchers, scientists, and drug development professionals.

Caption: Molecular structure and key reactive sites of the title compound.

Synthesis of the Core Scaffold

The title compound is typically synthesized via a Dieckmann condensation of an appropriate acyclic precursor.[4][5] A common approach involves the base-mediated intramolecular cyclization of a diester, such as 4-oxa-1,7-diethyl pimelate, to form the β-keto ester functionality within the tetrahydropyran ring. This method is efficient and provides good yields of the desired cyclic product.[4]

Fundamental Reactions at the C4-Ketone

The ketone at the C4 position is the most prominent site for electrophilic attack and serves as a versatile anchor for carbon-carbon bond formation and functional group interconversion.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for converting carbonyl compounds into α,β-unsaturated systems.[6][7] It involves the reaction of the C4-ketone with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst, such as piperidine or an ammonium salt.[8] This reaction proceeds through the formation of a stable enolate from the active methylene compound, which then attacks the carbonyl carbon, followed by dehydration to yield a substituted alkene.

Caption: General workflow of the Knoevenagel condensation at the C4-ketone.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, the product often precipitates from the solution. Filter the solid product and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford the desired ethyl 4-(dicyanomethylene)tetrahydro-2H-pyran-2-carboxylate.[9]

Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity.[10] The reaction employs a phosphonium ylide, which is generated by treating a phosphonium salt with a strong base.[11] The ylide acts as a carbon nucleophile, attacking the C4-carbonyl to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[11]

Caption: The mechanistic pathway of the Wittig reaction.

Experimental Protocol: Wittig Olefination

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide (a color change, typically to orange or deep red, is observed).

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to isolate the ethyl 4-methylenetetrahydro-2H-pyran-2-carboxylate.

Synthesis of Spirocycles

The C4-ketone is an ideal starting point for the construction of spirocyclic frameworks, which are prevalent in many approved drugs and natural products.[12] Multi-component reactions are particularly effective for this purpose. For example, a three-component reaction between this compound, an activated methylene compound (like malononitrile), and a source of ammonia or an amine can lead to the formation of spiro-dihydropyridine derivatives.[13][14]

| Reaction Type | Reagents | Key Features |

| Reduction | NaBH₄, MeOH | Converts C=O to a secondary alcohol (C-OH). |

| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | Forms a C-N bond, yielding a 4-amino-tetrahydropyran derivative. |

| Grignard Reaction | RMgBr, THF | Adds an 'R' group to C4, forming a tertiary alcohol.[15] |

Transformations of the C2-Ester Group

The ethyl ester at the C2 position provides another avenue for structural diversification through classic ester chemistry.

Hydrolysis (Saponification)

Basic hydrolysis of the ester using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) efficiently converts the ester into the corresponding carboxylate salt.[16] Subsequent acidification yields the free carboxylic acid, 4-oxotetrahydro-2H-pyran-2-carboxylic acid. This transformation is often a necessary step to enable further reactions, such as amide coupling.

Experimental Protocol: Ester Hydrolysis

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

-

Add an aqueous solution of NaOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.

Other Key Ester Reactions

-

Amidation: The ester can be converted directly to an amide by heating with a high-boiling amine, or more commonly, by first hydrolyzing it to the carboxylic acid and then using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to react with an amine.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (4-oxotetrahydro-2H-pyran-2-yl)methanol. The ketone at C4 would also be reduced under these conditions.

Pyran Ring Transformations

While the saturated tetrahydropyran ring is generally stable, it can participate in reactions under specific conditions. The reactivity of the related 2H-pyran-2-one systems, which are susceptible to nucleophilic attack leading to ring-opening, suggests that very strong nucleophiles or harsh reaction conditions could potentially induce ring-opening of the tetrahydropyran structure.[17] However, for most synthetic applications, the ring remains intact, serving as a stable core.

Conclusion: A Privileged Scaffold for Discovery

This compound demonstrates a rich and predictable reactivity profile centered on its ketone and ester functionalities. The reactions detailed in this guide—including Knoevenagel condensations, Wittig olefinations, spirocyclizations, and ester manipulations—highlight its role as a powerful and adaptable building block. Mastery of these fundamental transformations enables researchers in drug discovery and chemical synthesis to leverage this scaffold for the efficient construction of novel and complex molecules with diverse therapeutic potential.[18][19]

References

- Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.

- Ethyl 4H-Pyran-4-one-2-carboxyl

- ethyl 4-oxotetrahydro-2h-pyran-2-carboxyl

- Wittig Reaction.Organic Chemistry Portal.

- Wittig Reaction - Examples and Mechanism.Master Organic Chemistry.

- Synthesis of spiro-4H-pyran derivatives.

- recent developments in knoevenagel condens

- (S)-4-Oxotetrahydro-2H-pyran-2-carboxylic acid ethyl ester.Smolecule.

- Synthesis and biological activities of some fused pyran deriv

- Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate.

- ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents.HETEROCYCLES.

- Applications of oxetanes in drug discovery and medicinal chemistry.PubMed Central.

- Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes.Sheffield Hallam University Research Archive.

- Synthetic Routes to Approved Drugs Containing a Spirocycle.PubMed Central.

- The Knoevenagel Condensation.

- Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.

- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.Semantic Scholar.

- Reactions of Esters.Chemistry LibreTexts.

- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.

- Spiro Heterocyclic Compounds. IV. Synthesis of.Amanote Research.

- Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides.

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer

- An unusual Wittig reaction with sugar derivatives: exclusive formation of a 4-deoxy analogue of α-galactosyl ceramide.RSC Publishing.

- Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)

- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion.HETEROCYCLES.

- Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard.YouTube.

Sources

- 1. Buy (S)-4-Oxotetrahydro-2H-pyran-2-carboxylic acid ethyl ester [smolecule.com]

- 2. arabjchem.org [arabjchem.org]

- 3. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. shura.shu.ac.uk [shura.shu.ac.uk]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate

Introduction: The Analytical Imperative

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (C₈H₁₂O₄) is a versatile saturated oxygen heterocycle.[1][2][3] Its constituent functional groups—an ester, a ketone, and a tetrahydropyran ring—make it a valuable scaffold in medicinal chemistry and organic synthesis. Unambiguous structural confirmation is the bedrock of its application, ensuring that downstream development is based on a precise molecular understanding. This guide details the integrated spectroscopic workflow required to achieve this confirmation, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before any spectral analysis, the molecular formula provides the first critical piece of information. For this compound, the formula is C₈H₁₂O₄, corresponding to a molecular weight of 172.18 g/mol .[2][3]

The Degree of Unsaturation (DoU) is calculated to determine the sum of rings and π-bonds within the molecule:

-

Formula: DoU = C - (H/2) + (N/2) + 1

-

Calculation: DoU = 8 - (12/2) + 0 + 1 = 3

A DoU of 3 immediately signals the presence of a combination of three rings or double bonds. In the proposed structure, these are accounted for by:

-

The ester carbonyl (C=O).

-

The ketone carbonyl (C=O).

-

The tetrahydropyran ring.

This initial calculation provides a logical framework that must be validated by the subsequent spectroscopic data.

Mass Spectrometry: Molecular Weight and Fragmentation Logic

Mass spectrometry serves to confirm the molecular weight and offers structural clues through predictable fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, generating a radical cation known as the molecular ion (M⁺•).[4]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation

The primary goal is to identify the molecular ion peak. For this compound, a peak at m/z = 172 is expected, confirming the molecular formula. The fragmentation pattern provides further validation of the proposed structure.

| m/z (Predicted) | Fragment Lost | Structure of Fragment | Causality |

| 172 | - | [C₈H₁₂O₄]⁺• | Molecular Ion (M⁺•) |

| 127 | [•OCH₂CH₃] | Ethoxy radical | Cleavage of the ester C-O bond (alpha cleavage). |

| 143 | [•CH₂CH₃] | Ethyl radical | Loss of the ethyl group from the ester. |

| 100 | C₃H₄O₂ | Acrolein + CO | Retro-Diels-Alder type fragmentation of the pyran ring. |

| 71 | C₅H₇O₃ | - | Cleavage alpha to the ketone. |

Table 1: Predicted key fragmentation patterns for this compound in EI-MS.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and definitive method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Background Scan: An initial scan of the clean ATR crystal (e.g., diamond or germanium) is performed to obtain a background spectrum.

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the crystal.

-

Data Acquisition: An IR beam is passed through the crystal, where it reflects and interacts with the sample at the surface. The detector measures the absorption of radiation at specific wavenumbers.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands, particularly outside the fingerprint region (>1500 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Structure Confirmation |

| ~2980-2850 | C-H Stretch | sp³ C-H | Confirms the presence of the saturated aliphatic backbone. |

| ~1735 | C=O Stretch | Ester Carbonyl | A strong, sharp absorption. Differentiated from the ketone by its higher frequency due to the electron-withdrawing effect of the ester oxygen.[6] |

| ~1715 | C=O Stretch | Ketone Carbonyl | A second, distinct, strong, and sharp absorption confirming the presence of the six-membered ring ketone.[6] |

| ~1300-1000 | C-O Stretch | Ether & Ester | Strong absorptions confirming the pyran ring ether and the ester single bond oxygen. |

| Absence of ~3600-3200 | O-H Stretch | Alcohol/Carboxylic Acid | Confirms the absence of hydroxyl groups. |

Table 2: Characteristic IR absorptions for this compound.

The presence of two distinct, strong carbonyl peaks is compelling evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei. For a molecule with stereocenters and diastereotopic protons like this one, a full suite of 1D and 2D experiments is essential for unambiguous assignment.[7][8]

¹H NMR Spectroscopy: Proton Environments and Connectivity

This experiment reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).

| Atom(s) | Label | Predicted δ (ppm) | Multiplicity | Integration | Reasoning |

| -OCH₂CH₃ | Hₐ | ~1.3 | Triplet (t) | 3H | Shielded alkyl protons, split by the two Hₑ protons. |

| -OCH₂CH₃ | Hₑ | ~4.2 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen, split by the three Hₐ protons. |

| C2-H | H₂ | ~4.5 | dd | 1H | Strongly deshielded by both the ring oxygen (O1) and the ester carbonyl. Split by the two non-equivalent H₃ protons. |

| C3-H₂ | H₃ₐₓ, H₃ₑq | ~2.8 / ~2.6 | m | 2H | Diastereotopic protons adjacent to the C2 stereocenter and the C4 ketone. Each is a complex multiplet. |

| C5-H₂ | H₅ₐₓ, H₅ₑq | ~2.7 / ~2.5 | m | 2H | Protons alpha to the ketone carbonyl. |

| C6-H₂ | H₆ₐₓ, H₆ₑq | ~4.0 / ~3.8 | m | 2H | Diastereotopic protons deshielded by the adjacent ring oxygen (O1). |

Table 3: Predicted ¹H NMR data (in CDCl₃, 500 MHz).

¹³C NMR Spectroscopy: The Carbon Skeleton

This experiment identifies all unique carbon environments in the molecule.

| Atom(s) | Label | Predicted δ (ppm) | Reasoning |

| C4 | C=O (Ketone) | ~205 | Characteristic chemical shift for a six-membered ring ketone. |

| C7 | C=O (Ester) | ~170 | Typical chemical shift for an ester carbonyl. |

| C2 | CH | ~75 | Deshielded by direct attachment to the ring oxygen (O1) and the ester group. |

| C6 | CH₂ | ~67 | Deshielded by the adjacent ring oxygen (O1). |

| C8 | -OCH₂- | ~62 | Carbon of the ester's ethyl group, attached to oxygen. |

| C3 | CH₂ | ~48 | Aliphatic carbon alpha to a ketone. |

| C5 | CH₂ | ~41 | Aliphatic carbon alpha to a ketone. |

| C9 | -CH₃ | ~14 | Shielded terminal methyl carbon of the ethyl group. |

Table 4: Predicted ¹³C NMR data (in CDCl₃, 125 MHz).

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are crucial for assembling the fragments deduced from 1D spectra into a final, validated structure.

Experimental Protocols:

-

COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are coupled (typically through 2-4 bonds). Cross-peaks appear between the signals of coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons directly with the carbon atom to which they are attached (¹J-coupling). It is used to definitively assign carbon signals based on their attached, and already assigned, proton signals.

Caption: Workflow for structural elucidation.

Interpreting the 2D Data:

-

HSQC Validation: The HSQC spectrum will show correlations that directly link the proton and carbon assignments made in Tables 3 and 4. For example, the proton signal at ~4.5 ppm (H₂) will correlate with the carbon signal at ~75 ppm (C2).

-

COSY Connectivity: The COSY spectrum builds the molecular backbone. Key expected correlations are:

-

Hₑ (~4.2 ppm) ↔ Hₐ (~1.3 ppm): Confirms the ethyl ester fragment.

-

H₂ (~4.5 ppm) ↔ H₃ (~2.6-2.8 ppm): Establishes the C2-C3 bond.

-

H₅ (~2.5-2.7 ppm) ↔ H₆ (~3.8-4.0 ppm): Establishes the C5-C6 bond.

-

The absence of a COSY correlation between the protons on C3 and C5 is critical, as it supports the placement of the C4 ketone, which breaks the spin-coupling pathway.

Caption: Key ¹H-¹H COSY correlations.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is a process of logical deduction, where each piece of spectroscopic data reinforces the others.

-

The molecular formula and DoU set the initial constraints.

-

Mass spectrometry confirms the molecular weight.

-

IR spectroscopy definitively identifies the two distinct carbonyl functional groups.

-

¹H and ¹³C NMR provide a detailed census of the proton and carbon environments.

-

2D NMR (COSY and HSQC) serves as the final arbiter, piecing together the fragments and confirming the precise atomic connectivity.

Together, these techniques provide an unambiguous and self-validating proof of the molecular structure, a critical requirement for any further research or development involving this compound.

References

- Vertex AI Search. (2024).

- Wiley-VCH. (2007).

-

MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Available at: [Link]

-

Liu, X., & Cui, Y. (2007). Structure elucidation of a pyrazolo[7][9]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1117-1124. Available at: [Link]

-

National Center for Biotechnology Information. (2007). Structure Elucidation of a Pyrazolo[7][9]pyran Derivative by NMR Spectroscopy. PMC. Available at: [Link]

-

Thul, P., et al. (2010). Structural and spectroscopic studies on 2-pyranones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 251-260. Available at: [Link]

-

ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Available at: [Link]

-

ResearchGate. (2022). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. Available at: [Link]

-

Chemical Synthesis Database. (2025). ethyl tetrahydro-2H-pyran-2-carboxylate. Available at: [Link]

-

Mega Lecture. (n.d.). IR SPECTROSCOPY. Available at: [Link]

-

LookChem. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (2024). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Available at: [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Available at: [Link]

Sources

- 1. 287193-07-1|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. megalecture.com [megalecture.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Key Starting Materials for Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Introduction

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its tetrahydropyran core, functionalized with both a ketone and an ester group, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block for targeting diverse biological pathways. This guide provides an in-depth exploration of the primary synthetic routes to this molecule, with a focus on the fundamental starting materials and the chemical principles that underpin their transformation. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for efficient and scalable production, as well as for the design of novel analogues.

Primary Synthetic Pathway: Michael Addition Followed by Dieckmann Condensation

The most logical and well-precedented approach to the synthesis of this compound involves a two-step sequence: a Michael addition to form a key diester intermediate, followed by an intramolecular Dieckmann condensation to construct the tetrahydropyranone ring. This strategy is efficient and utilizes readily available starting materials. A similar methodology has been patented for the synthesis of the isomeric ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, lending strong support to the viability of this route[1].

Key Starting Materials for the Michael Addition-Dieckmann Condensation Route

The foundational starting materials for this pathway are:

-

Ethyl 2-hydroxyacetate (Ethyl glycolate)

-

Ethyl acrylate

Properties and Roles of Starting Materials

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Key Properties |

| Ethyl 2-hydroxyacetate | C4H8O3 | 104.10 | Nucleophile in Michael Addition | Clear, colorless liquid; Boiling point: 158-159 °C[2] |

| Ethyl acrylate | C5H8O2 | 100.12 | Michael Acceptor | Colorless liquid with an acrid odor; Boiling point: 99.4 °C; Flammable[3] |

Ethyl 2-hydroxyacetate provides the C2 and C3 atoms of the pyran ring, along with the ester group at the 2-position. Its hydroxyl group is the nucleophile that initiates the Michael addition.

Ethyl acrylate serves as the Michael acceptor, providing atoms C4, C5, and C6 of the final ring structure. Its conjugated double bond is susceptible to nucleophilic attack.

Detailed Synthetic Workflow

The synthesis proceeds in two distinct, yet often seamlessly integrated, steps.

Step 1: Michael Addition to form Diethyl 3-((2-ethoxy-2-oxoethyl)oxy)propanoate

The first step is the base-catalyzed Michael addition of the hydroxyl group of ethyl 2-hydroxyacetate to the activated double bond of ethyl acrylate. This reaction forms the acyclic diester precursor.

Causality Behind Experimental Choices: The choice of a base is critical. A non-nucleophilic base is preferred to avoid side reactions such as transesterification. The reaction is typically carried out in a solvent that can dissolve both reactants and the base.

Step 2: Intramolecular Dieckmann Condensation

The diester formed in the first step is then subjected to an intramolecular Dieckmann condensation. This base-mediated reaction involves the formation of an enolate from one of the ester groups, which then attacks the carbonyl carbon of the other ester group, leading to cyclization and the formation of the tetrahydropyranone ring.

Trustworthiness of the Protocol: The Dieckmann condensation is a robust and well-established method for the formation of 5- and 6-membered rings. The thermodynamic stability of the resulting six-membered ring drives the reaction to completion.

Experimental Protocol

Step 1: Synthesis of Diethyl 3-((2-ethoxy-2-oxoethyl)oxy)propanoate

-

To a solution of ethyl 2-hydroxyacetate (1.0 eq.) in a suitable aprotic solvent (e.g., THF), add a catalytic amount of a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C.

-

Stir the mixture for 15-30 minutes to allow for the formation of the alkoxide.

-

Slowly add ethyl acrylate (1.0-1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.

Step 2: Synthesis of this compound via Dieckmann Condensation

-

Dissolve the crude diester from Step 1 in a dry, aprotic solvent (e.g., toluene or THF).

-

Add a strong base (e.g., sodium ethoxide or potassium tert-butoxide, 1.1-1.5 eq.) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~4-5.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Caption: Michael Addition followed by Dieckmann Condensation.

Alternative Synthetic Pathway: Hetero-Diels-Alder Reaction

An alternative, albeit less documented for this specific target, approach involves a hetero-Diels-Alder reaction. This powerful cycloaddition reaction can construct the dihydropyran ring in a single step, which can then be further manipulated to yield the desired product.

Plausible Key Starting Materials for the Hetero-Diels-Alder Route

-

A suitable 1,3-diene (e.g., a 1-alkoxy-1,3-butadiene)

-

A suitable dienophile (e.g., ethyl glyoxylate or a derivative)

Conceptual Synthetic Workflow

The hetero-Diels-Alder reaction would involve the [4+2] cycloaddition of an electron-rich diene with an electron-poor dienophile. For the synthesis of the target molecule, a plausible combination would be a 1-alkoxy-1,3-diene and ethyl glyoxylate. This would yield a 2-alkoxy-3,6-dihydro-2H-pyran-2-carboxylate. Subsequent hydrolysis of the enol ether and reduction of the double bond would lead to the desired 4-oxotetrahydropyran structure.

Causality Behind Experimental Choices: The use of a Lewis acid catalyst is often necessary to accelerate the hetero-Diels-Alder reaction and control the regioselectivity. The choice of diene and dienophile is critical to ensure the correct substitution pattern on the resulting pyran ring.

Conceptual Workflow Diagram

Caption: Conceptual Hetero-Diels-Alder approach.

Safety Considerations for Key Starting Materials

Ethyl acrylate is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction. It is also a respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood[4][5][6][7][8].

Ethyl 2-hydroxyacetate is a combustible liquid. It may cause eye and skin irritation. Standard laboratory safety precautions should be followed when handling this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving a Michael addition of ethyl 2-hydroxyacetate to ethyl acrylate, followed by a Dieckmann condensation. This method is built upon fundamental and robust organic reactions and utilizes readily accessible starting materials. While a hetero-Diels-Alder reaction presents a conceptually elegant alternative, its practical application for this specific target is less established in the scientific literature. For researchers and professionals in drug development, the Michael addition/Dieckmann condensation pathway offers a clear and logical strategy for obtaining this valuable heterocyclic building block.

References

-

Synerzine. (2018, November 21). SAFETY DATA SHEET: Ethyl acrylate. Retrieved from [Link]

-

Ayers Chemical. MSDS Ethyl Acrylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl glycolate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). ETHYL 2-HYDROXYACETATE | CAS 623-50-7. Retrieved from [Link]

-

ChemSrc. (2025, August 20). Ethyl 2-hydroxyacetate | CAS#:623-50-7. Retrieved from [Link]

-

Reactory. (2022, September 4). ethyl 2-hydroxyacetate | C4H8O3. Retrieved from [Link]

-

Wikipedia. (2023, November 13). Ethyl acrylate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Ethyl acrylate – Knowledge and References. Retrieved from [Link]

-

KH Chemicals. (n.d.). 2-Hydroxy Ethyl Acrylate. Retrieved from [Link]

- Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.

Sources

- 1. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents [patents.google.com]

- 6. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google Patents [patents.google.com]

- 7. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

The Strategic Synthesis of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate: A Technical Guide for Drug Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry, frequently appearing as a core structural motif in a multitude of biologically active compounds and marketed drugs.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. This guide provides an in-depth technical analysis of a key building block for accessing this privileged scaffold: ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. We will delve into the historical context of its synthesis, rooted in classic organic reactions, and present detailed, field-proven protocols for its preparation. Furthermore, this document will explore the compound's strategic application as a versatile intermediate in the synthesis of complex pharmaceutical agents, offering insights for researchers and scientists in the field of drug development.

Introduction: The Significance of the 4-Oxotetrahydropyran Scaffold

The strategic incorporation of cyclic ethers, such as tetrahydropyran, is a widely employed tactic in drug design to modulate properties like solubility, lipophilicity, and metabolic stability. The 4-oxotetrahydropyran-2-carboxylate framework, in particular, offers a rich chemical handle for further elaboration. The ketone at the C4 position and the ester at the C2 position provide orthogonal points for chemical modification, allowing for the construction of complex, three-dimensional molecules with precise stereochemical control. This inherent functionality makes this compound a highly valuable and sought-after intermediate in the pharmaceutical industry.

Historical Perspective: The Foundational Pillars of Synthesis

While a singular, seminal "discovery" of this compound is not prominently documented, its conceptualization and synthesis are direct applications of well-established and powerful cyclization reactions developed in the late 19th and early 20th centuries. The intellectual history of this molecule is therefore intertwined with the development of the Dieckmann condensation and the intramolecular oxa-Michael addition .

The Dieckmann condensation, an intramolecular version of the Claisen condensation, was first reported by Walter Dieckmann in 1894.[2] This reaction provides an efficient method for the formation of five- and six-membered cyclic β-keto esters from dicarboxylic acid esters, making it an ideal strategy for the synthesis of the target molecule.

The intramolecular oxa-Michael addition, a variation of the Michael reaction, involves the conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule to form a heterocyclic ring. This reaction has become a powerful tool for the stereoselective synthesis of cyclic ethers, including the tetrahydropyran ring system.[3]

Key Synthetic Methodologies

The synthesis of this compound can be efficiently achieved through two primary and robust strategies: the Dieckmann condensation and the intramolecular oxa-Michael addition. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

The Dieckmann Condensation Approach

The Dieckmann condensation provides a convergent and high-yielding route to the target molecule. The overall strategy involves the base-mediated intramolecular cyclization of a suitable acyclic diester, diethyl 3-(2-ethoxy-2-oxoethoxy)propanoate. A very similar approach has been successfully employed for the synthesis of the isomeric ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.[4]

Caption: Workflow for the Dieckmann condensation synthesis.

Step 1: Synthesis of Diethyl 3-(2-ethoxy-2-oxoethoxy)propanoate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-hydroxyacetate (1.0 eq) dropwise.

-

Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group of ethyl 2-hydroxyacetate to form a nucleophilic alkoxide. The low temperature controls the exothermic reaction.

-

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.0 eq) dropwise.

-

Causality: The in situ generated alkoxide undergoes a Michael addition to the electron-deficient double bond of ethyl acrylate.

-

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford diethyl 3-(2-ethoxy-2-oxoethoxy)propanoate.

Step 2: Intramolecular Dieckmann Condensation

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C under an inert atmosphere, add a solution of diethyl 3-(2-ethoxy-2-oxoethoxy)propanoate (1.0 eq) in anhydrous ethanol dropwise.

-

Causality: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization.

-

-

After the addition, stir the reaction mixture at room temperature for 4-6 hours.

-

Acidify the reaction mixture to pH ~5 with a dilute aqueous solution of hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Caption: Mechanism of the Dieckmann condensation.

The Intramolecular Oxa-Michael Addition Approach

An alternative and elegant approach to the 4-oxotetrahydropyran ring system is through an intramolecular oxa-Michael addition. This method involves the cyclization of a linear precursor containing both a hydroxyl group and an α,β-unsaturated ester.

Sources

- 1. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical and Spectroscopic Properties of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Abstract

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS No. 287193-07-1) is a heterocyclic compound of significant interest in synthetic organic chemistry. As a functionalized tetrahydropyran, it serves as a versatile building block for the synthesis of more complex molecules, including natural products and pharmaceutical agents. The presence of a ketone, an ester, and an ether within a single six-membered ring provides multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the key physical and spectral properties of this compound, offering researchers and drug development professionals a foundational understanding for its application. We will delve into its physicochemical characteristics and provide a detailed, theoretical analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), grounded in fundamental principles, to aid in its unambiguous identification and characterization.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical reactivity and physical behavior. Understanding these fundamental properties is the first step in its successful application in a laboratory setting.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 287193-07-1[1] |

| Molecular Formula | C₈H₁₂O₄[1][2] |

| Molecular Weight | 172.18 g/mol [2] |

| Physical Form | Liquid |

| Boiling Point | 84 °C at 0.04 Torr[1][3] |

| Density (Predicted) | 1.162 ± 0.06 g/cm³[3] |

| Purity | Typically available at ≥95% |

| Storage Conditions | Sealed in a dry environment at room temperature |

| InChI Key | MECFFZNWFZDTRY-UHFFFAOYSA-N[2] |

Spectroscopic Analysis: A Structural Blueprint

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While publicly accessible, peer-reviewed spectra for this specific compound are limited, we can reliably predict its characteristic spectral features based on established chemical principles. The following sections detail the expected spectroscopic data and the standard protocols for their acquisition.

Infrared (IR) Spectroscopy

Expert Insight: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this molecule, the most prominent features will be the two distinct carbonyl (C=O) stretches from the ester and ketone groups. The slight difference in their electronic environments leads to separate, resolvable absorption bands, which is a key diagnostic feature.

Expected Data:

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~1740-1750 | C=O (Ester) | Stretch |

| ~1715-1725 | C=O (Ketone) | Stretch |

| 2850-3000 | C-H (Aliphatic) | Stretch |

| 1100-1300 | C-O (Ester and Ether) | Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of this compound (as it is a liquid) directly onto the center of the ATR crystal.

-

Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, a complete structural assignment can be made.

Caption: Structure of this compound with key proton groups labeled.

2.2.1. ¹H NMR Spectroscopy

Expert Insight: The proton at the C2 position is the most diagnostic signal in the ¹H NMR spectrum. It is adjacent to three electron-withdrawing groups (the ester carbonyl, the ring ether oxygen, and the distant ketone), causing it to be significantly deshielded and shifted far downfield relative to the other aliphatic protons. Its coupling pattern (a doublet of doublets) will definitively establish its connectivity to the two non-equivalent protons at the C3 position.

Expected Data (in CDCl₃, 400 MHz):

| Label (Structure) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | ~4.60 | dd | 1H | Proton at C2, adjacent to ester and ether oxygen |

| Hₑ | ~4.20 | q | 2H | Methylene protons (-O-CH₂-) of the ethyl group |

| Hc, Hc' | ~3.90 - 4.10 | m | 2H | Methylene protons at C6, adjacent to ether oxygen |

| Hₙ, Hₙ' | ~3.70 - 3.90 | m | 2H | Methylene protons at C5, adjacent to ketone and C6 |

| Hₘ, Hₘ' | ~2.60 - 2.80 | m | 2H | Methylene protons at C3, adjacent to ketone and C2 |

| Hf | ~1.25 | t | 3H | Methyl protons (-CH₃) of the ethyl group |

2.2.2. ¹³C NMR Spectroscopy

Expert Insight: The ¹³C NMR spectrum will clearly show all eight unique carbon atoms. The two carbonyl carbons will be the most downfield signals, with the ketone carbon appearing significantly further downfield (~205 ppm) than the ester carbon (~170 ppm) due to the nature of their bonding and electronic environment. This distinction is a cornerstone of structural confirmation.

Expected Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C4 (Ketone C=O) |

| ~170 | Ester C=O |

| ~75 | C2 |

| ~68 | C6 |

| ~62 | -O-CH₂- (Ethyl) |

| ~45 | C5 |

| ~43 | C3 |

| ~14 | -CH₃ (Ethyl) |

Experimental Protocol: NMR Sample Preparation and Acquisition

Caption: Standard workflow for preparing and analyzing a liquid sample by NMR spectroscopy.

-

Preparation: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing an internal standard (typically 0.03% v/v tetramethylsilane, TMS). Agitate gently to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Acquisition: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal, and the magnetic field will be shimmed for homogeneity. Standard ¹H and ¹³C spectra are then acquired. For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern. Under electron ionization (EI), the molecular ion is expected to be observed at m/z 172. The most characteristic fragmentation pathways will involve the loss of the ethoxy group from the ester (M-45) and subsequent cleavages of the pyran ring, which are diagnostic for this class of compounds.

Expected Data (Electron Ionization, 70 eV):

| m/z | Proposed Fragment Identity |

| 172 | [M]⁺ (Molecular Ion) |

| 127 | [M - OCH₂CH₃]⁺ |

| 99 | [M - COOCH₂CH₃]⁺ |

| 71 | Fragment from ring cleavage |